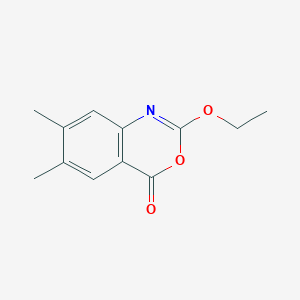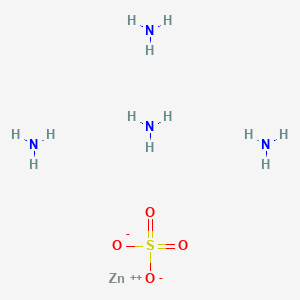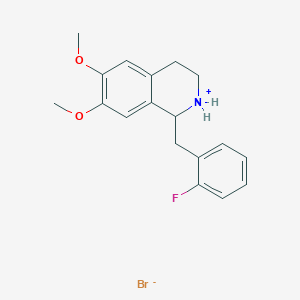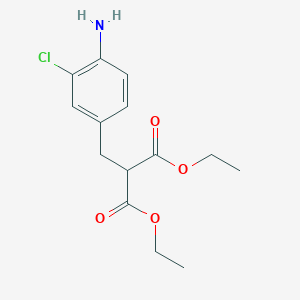
4h-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- is a heterocyclic compound that belongs to the benzoxazinone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction can be carried out under mild conditions, often at room temperature, and can be facilitated by microwave irradiation to improve yield and reaction time .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method is efficient and yields high purity products with minimal energy consumption and simplified workup procedures .
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nitrogen nucleophiles such as ethanolamine and aromatic amines to form quinazolinone derivatives.
Oxidation and reduction: Can be oxidized or reduced under specific conditions to yield different products.
Cyclization: Forms heterocyclic compounds through cyclodehydration reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine. Reaction conditions often involve mild temperatures and the use of solvents like ethanol .
Major Products
Major products formed from these reactions include various quinazolinone derivatives, which have shown potential as antimicrobial agents and enzyme inhibitors .
Scientific Research Applications
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- has a wide range of scientific research applications:
Medicinal Chemistry: Used in the synthesis of antimicrobial and anti-inflammatory agents.
Biology: Acts as an enzyme inhibitor, particularly for proteases like human leukocyte elastase.
Agriculture: Employed as a pesticide and herbicide due to its ability to inhibit specific enzymes in plants.
Materials Science: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- involves its interaction with specific molecular targets, such as enzymes. For example, it inactivates chymotrypsin by forming a stable complex with the enzyme, thereby inhibiting its activity . This inactivation is stoichiometric and proceeds with high rate constants .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar in structure but differs in the substitution pattern, leading to different reactivity and applications.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one: Known for its high reactivity and use as an enzyme inhibitor.
Uniqueness
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of quinazolinone derivatives with potential antimicrobial activity .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-ethoxy-6,7-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H13NO3/c1-4-15-12-13-10-6-8(3)7(2)5-9(10)11(14)16-12/h5-6H,4H2,1-3H3 |
InChI Key |
GXRCXLLUOWNDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C(C(=C2)C)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)

![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)



![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)




